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Introduction

Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting oncogenic fusions of NTRK1/2/3,

ROS1, and ALK.[1][2][3] While demonstrating significant efficacy in patients with these

alterations, the development of acquired resistance is a common clinical challenge, ultimately

limiting its long-term benefit.[1][4][5][6] Understanding the molecular mechanisms that drive

Entrectinib resistance is paramount for the development of next-generation inhibitors and

effective combination therapies. This document provides a comprehensive guide on leveraging

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology to

systematically identify and validate genes and pathways conferring resistance to Entrectinib.

Genome-wide CRISPR-Cas9 screens offer a powerful, unbiased approach to interrogate the

entire genome for genes whose loss or gain of function contributes to a drug-resistant

phenotype.[7][8][9][10][11] By creating a pooled library of cells, each with a specific gene

knockout or activation, researchers can select for populations that survive and proliferate in the

presence of Entrectinib, thereby identifying key resistance drivers.
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Acquired resistance to Entrectinib can be broadly categorized into two main types:

On-target resistance: This involves the acquisition of secondary mutations within the kinase

domain of the target protein (NTRK or ROS1), which sterically hinder the binding of

Entrectinib.[4][5]

Bypass signaling activation: Cancer cells can develop resistance by activating alternative

signaling pathways that promote cell survival and proliferation, rendering the inhibition of the

primary target ineffective.[1][6][12][13]

This application note will focus on the use of CRISPR screens to identify novel bypass

signaling pathways and other genetic modifiers of Entrectinib resistance.

Quantitative Data on Entrectinib Resistance
The following tables summarize key quantitative data from studies investigating Entrectinib

resistance. This data is essential for designing and interpreting CRISPR screen experiments.

Table 1: In Vitro IC50 Values for Entrectinib in Sensitive and Resistant Cell Lines
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Table 2: Clinically Identified Mutations Conferring Entrectinib Resistance

Gene Mutation Cancer Type Reference

NTRK1 G595R Colorectal Cancer [4][5]

NTRK1 G667C Colorectal Cancer [4][5]

NTRK3 G623R
Mammary Analogue

Secretory Carcinoma
[1]

ROS1 G2032R
Non-Small Cell Lung

Cancer
[12]

ROS1 F2004C/I
Non-Small Cell Lung

Cancer
[17]
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Experimental Protocols
This section provides a detailed protocol for performing a pooled, genome-wide CRISPR-Cas9

knockout screen to identify genes whose loss confers resistance to Entrectinib.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen for Entrectinib Resistance
1. Cell Line Selection and Engineering

Cell Line Choice: Select a cancer cell line with a known Entrectinib-sensitive genetic

background (e.g., harboring an NTRK or ROS1 fusion). The HCC78 (ROS1-fusion) or

KM12SM (NTRK1-fusion) cell lines are suitable examples.[1][15]

Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically

achieved through lentiviral transduction of a Cas9-expressing vector followed by antibiotic

selection (e.g., blasticidin).[18] Confirm Cas9 activity using a functional assay (e.g., GFP

knockout).

2. Lentiviral CRISPR Library Production

Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO,

TKOv3).[9][11][18] These libraries contain thousands of single guide RNAs (sgRNAs)

targeting every gene in the genome.

Lentivirus Production: Transfect HEK293T cells with the pooled sgRNA library plasmid along

with packaging and envelope plasmids to produce high-titer lentivirus.

3. CRISPR Library Transduction

Determine MOI: Perform a titration experiment to determine the multiplicity of infection (MOI)

that results in approximately 30-50% of cells being transduced. A low MOI (typically 0.3-0.5)

is crucial to ensure that most cells receive only a single sgRNA, minimizing confounding

effects.[8]

Transduction: Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library

at the predetermined low MOI.
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Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic

(e.g., puromycin).[18]

4. Entrectinib Treatment and Selection

Baseline Population: Harvest a subset of the transduced cells before drug treatment to serve

as the baseline (T0) reference for sgRNA representation.

Drug Treatment: Culture the remaining transduced cells in the presence of Entrectinib. The

concentration of Entrectinib should be empirically determined to be lethal to the majority of

the cell population (e.g., IC80-IC90).

Maintain Cell Population: Passage the cells as needed, ensuring that the cell number is

maintained at a level that preserves the complexity of the sgRNA library (typically >500 cells

per sgRNA).

Harvest Resistant Cells: Once a resistant population emerges and expands, harvest the

cells.

5. Genomic DNA Extraction and sgRNA Sequencing

gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and Entrectinib-resistant cell

populations.

PCR Amplification: Amplify the sgRNA-containing cassettes from the gDNA using PCR.

High-Throughput Sequencing: Perform next-generation sequencing (NGS) of the amplified

sgRNA cassettes to determine the representation of each sgRNA in the T0 and resistant

populations.

6. Data Analysis and Hit Identification

Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to

obtain read counts for each sgRNA.

Hit Identification: Use bioinformatics tools like MAGeCK or DESeq2 to identify sgRNAs that

are significantly enriched in the Entrectinib-resistant population compared to the T0
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population. Genes targeted by multiple enriched sgRNAs are considered high-confidence

hits.

7. Hit Validation

Individual Gene Knockout: Validate the top candidate genes by generating individual

knockout cell lines using 2-3 independent sgRNAs per gene.

Phenotypic Assays: Confirm that the knockout of the candidate gene confers resistance to

Entrectinib using cell viability assays (e.g., MTT, CellTiter-Glo).

Mechanism of Action Studies: Investigate the functional role of the validated hit in mediating

Entrectinib resistance through downstream signaling analysis (e.g., Western blotting for key

pathway components like p-ERK, p-AKT).

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

2. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to
the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC -
PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors
[frontiersin.org]

8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and
perspectives - PMC [pmc.ncbi.nlm.nih.gov]

9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9
Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9
Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

11. search.library.ucr.edu [search.library.ucr.edu]

12. aacrjournals.org [aacrjournals.org]

13. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth
factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12403038?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066105/
https://pubmed.ncbi.nlm.nih.gov/31124056/
https://pubmed.ncbi.nlm.nih.gov/31124056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840435/
https://aacrjournals.org/cancerdiscovery/article/6/1/36/5208/Acquired-Resistance-to-the-TRK-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/26546295/
https://pubmed.ncbi.nlm.nih.gov/26546295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9626307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9626307/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1284610/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1284610/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9065202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9065202/
https://pubmed.ncbi.nlm.nih.gov/35867229/
https://pubmed.ncbi.nlm.nih.gov/35867229/
https://pubmed.ncbi.nlm.nih.gov/34590280/
https://pubmed.ncbi.nlm.nih.gov/34590280/
https://search.library.ucr.edu/discovery/fulldisplay?docid=cdi_pubmed_primary_35867229&context=PC&vid=01CDL_RIV_INST:UCR&lang=en&search_scope=Everything&adaptor=Primo%20Central&tab=Everything&query=creator%2Cexact%2C%20MacLeod%2C%20Graham%20%2CAND&mode=advanced&offset=0
https://aacrjournals.org/cancerres/article/80/16_Supplement/3003/642381/Abstract-3003-MET-mediates-entrectinib-resistance
https://pubmed.ncbi.nlm.nih.gov/31871269/
https://pubmed.ncbi.nlm.nih.gov/31871269/
https://www.researchgate.net/publication/333355305_Entrectinib_resistance_mechanisms_in_ROS1-rearranged_non-small_cell_lung_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028024/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth
factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-
Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

18. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CRISPR-
Cas9 Screens to Elucidate Entrectinib Resistance Mechanisms]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b12403038#using-crispr-to-
study-entrectinib-resistance-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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